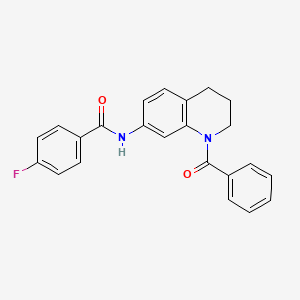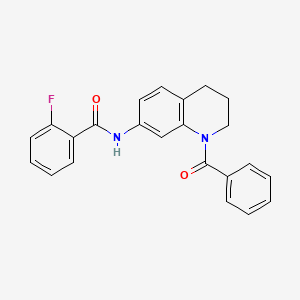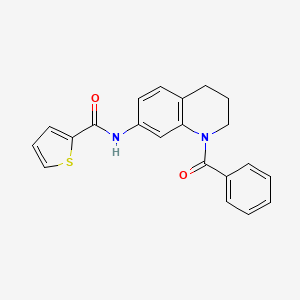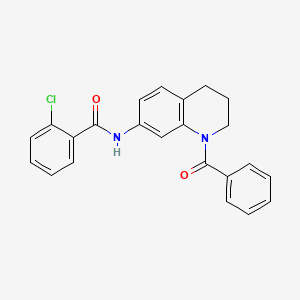
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
N-benzoyl-THQ has been used in a range of scientific research studies. In cell signaling studies, it has been used to investigate the effects of various cell signaling pathways, such as the Wnt/β-catenin and MAPK pathways. It has also been used to study the molecular mechanisms of drug action, as well as to develop new drugs and treatments. In addition, it has been used in studies to investigate the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body.
作用机制
N-benzoyl-THQ acts by binding to specific receptors on the surface of cells. Once bound, it can activate or inhibit various cell signaling pathways, depending on the type of receptor that it binds to. It has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, as well as the MAPK pathway, which is involved in cell survival and death. In addition, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
N-benzoyl-THQ has been shown to have a range of biochemical and physiological effects. In studies, it has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, as well as the MAPK pathway, which is involved in cell survival and death. In addition, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
N-benzoyl-THQ has several advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively low-cost compound, which makes it an attractive option for researchers. In addition, it is relatively easy to synthesize, which makes it a useful compound for a range of experiments. However, it is important to note that N-benzoyl-THQ can be toxic in high concentrations, which can limit its use in some experiments.
未来方向
There are a range of potential future directions for the use of N-benzoyl-THQ in scientific research. One potential direction is to further investigate the effects of N-benzoyl-THQ on cell signaling pathways, particularly the Wnt/β-catenin and MAPK pathways. Another potential direction is to investigate the effects of N-benzoyl-THQ on the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, further research could be done to investigate the potential therapeutic uses of N-benzoyl-THQ, such as its ability to reduce oxidative stress and protect cells from damage caused by free radicals. Finally, further research could be done to investigate the potential use of N-benzoyl-THQ in drug development and the development of new treatments.
合成方法
N-benzoyl-THQ can be synthesized using a two-step synthesis process. The first step involves the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline and cyclopentanecarboxylic acid, which can be achieved by reacting the two compounds in a basic solution. The second step involves the conversion of the resulting product into N-benzoyl-THQ, which can be done by reacting the intermediate with anhydrous hydrogen chloride in an anhydrous solvent.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(16-7-4-5-8-16)23-19-12-13-20-18(15-19)11-6-14-24(20)22(26)17-9-2-1-3-10-17/h1-3,9-10,12-13,15-16H,4-8,11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPHKFVOZHJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














